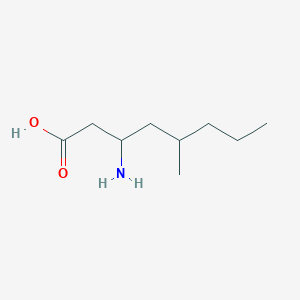

(3S,5R)-3-Amino-5-methyloctanoicacid

Description

Contextual Significance of Substituted Amino Acids in Contemporary Research

Substituted amino acids are foundational to modern drug discovery and development. Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, these modified molecules offer a vast chemical space for designing novel therapeutics. Their structural diversity allows for the fine-tuning of pharmacological properties.

The introduction of non-proteinogenic amino acids (NPAAs) into peptide sequences can significantly enhance their metabolic stability. taylorandfrancis.com Peptides composed solely of natural amino acids are often susceptible to rapid degradation by enzymes in the body. By incorporating NPAAs, researchers can create peptide-based drug candidates with improved pharmacokinetic profiles. taylorandfrancis.comnih.gov

Furthermore, the specific substitutions on an amino acid can dictate its interaction with biological targets. nih.govnih.gov This principle is central to the design of drugs with high specificity and reduced off-target effects.

Historical Perspective on Chiral Non-Proteinogenic Amino Acids

The study of non-proteinogenic amino acids has a rich history, with over 800 naturally occurring and thousands of synthetic variations reported. taylorandfrancis.comnih.gov Nature itself provides a blueprint for the utility of these compounds, as they are essential components of many biologically active peptides found in bacteria, fungi, and marine organisms. nih.gov A classic example is the antibiotic penicillin, which contains a non-proteinogenic amino acid in its structure. nih.gov

A pivotal aspect of these amino acids is their chirality, or "handedness." Most amino acids in terrestrial life are of the L-configuration. creationresearch.org However, D-amino acids are found in some organisms, such as in the peptidoglycan cell walls of bacteria. stackexchange.com The exploration of D-amino acids and other non-standard stereoisomers has opened up new avenues for drug development, as they can lead to peptides with unique three-dimensional structures and biological activities. stackexchange.com The precise arrangement of atoms, or stereochemistry, is critical, as even minor changes can dramatically alter a molecule's biological function. nih.gov

Overview of Research Trajectories for (3S,5R)-3-Amino-5-methyloctanoic acid

Research into (3S,5R)-3-Amino-5-methyloctanoic acid, has primarily focused on its potential as a therapeutic agent. It was investigated for its anxiolytic (anti-anxiety), analgesic (pain-relieving), and anticonvulsant properties. The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels, which in turn modulates the release of various excitatory neurotransmitters.

While it showed promise in early clinical trials, its development was discontinued (B1498344) during Phase 3 trials for anxiety. Despite this, the study of (3S,5R)-3-Amino-5-methyloctanoic acid and its analogs continues to provide valuable insights into the structure-activity relationships of compounds targeting the α2δ subunit of calcium channels.

Stereochemical Implications in Compound Design and Function

The stereochemistry of (3S,5R)-3-Amino-5-methyloctanoic acid is paramount to its biological activity. The "3S,5R" designation refers to the specific spatial arrangement of the amino and methyl groups along the octanoic acid backbone. This precise configuration is responsible for its high-affinity binding to its target.

The presence of two chiral centers at the C3 and C5 positions means that several other stereoisomers of this molecule can exist, such as (3R,5S)-3-Amino-5-methyloctanoic acid. chemspider.com However, these other isomers typically exhibit significantly lower biological activity, highlighting the critical importance of stereoselectivity in drug design. The ability to synthesize the desired stereoisomer in high purity is a significant challenge in medicinal chemistry. nih.gov

The development of stereoselective synthetic methods is therefore a key area of research. Techniques such as biocatalytic synthesis, which uses enzymes to carry out specific chemical transformations, have shown promise in producing enantiomerically pure compounds. rug.nl

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEHXYFSIOYTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,5r 3 Amino 5 Methyloctanoicacid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of (3S,5R)-3-Amino-5-methyloctanoic acid reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary challenge lies in the stereocontrolled formation of the C3 and C5 centers.

A common retrosynthetic approach involves disconnecting the C-N bond, suggesting a conjugate addition of an amine equivalent to an α,β-unsaturated ester. This strategy transforms the target into a chiral α,β-unsaturated carbonyl compound. The stereochemistry at C5 can be introduced from a chiral starting material, such as (R)-2-methylpentanol, while the C3 stereocenter is established during the conjugate addition or a subsequent reduction step.

Another key disconnection strategy targets the C3-C4 bond. This leads back to a four-carbon synthon equivalent, such as 4,4,4-trimethoxybutyronitrile, and a chiral fragment containing the C5 stereocenter. acs.org This approach avoids potentially problematic alkylation steps common in other routes. acs.org

Further disconnection strategies can be envisioned through the formation of the carboxylic acid, for instance, via hydrolysis of a nitrile precursor. This is a common final step in many synthetic routes, where the cyano group serves as a stable precursor to the carboxylic acid functionality.

Stereoselective Synthesis Approaches

Achieving the desired (3S,5R) stereochemistry requires highly selective synthetic methods. Several approaches have been developed, leveraging asymmetric catalysis, chiral auxiliaries, enzymes, and diastereoselective reactions to control the formation of the two chiral centers.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an efficient route to chiral β-amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org

One of the most powerful methods for constructing the β-amino acid backbone is the catalytic enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov For example, copper-catalyzed hydroamination reactions can deliver a nitrogen functionality to the β-position of a cinnamic acid derivative with the aid of a chiral ligand. nih.gov While not directly applied to the title compound, this methodology showcases the potential of transition metal catalysis.

Another key catalytic method is the asymmetric hydrogenation of unsaturated precursors. For instance, the synthesis of pregabalin (B1679071), a structurally related γ-amino acid, has been achieved via asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which establishes the chiral center with very high enantiomeric excess. researchgate.net Similar strategies could be adapted for the synthesis of (3S,5R)-3-Amino-5-methyloctanoic acid by choosing an appropriate unsaturated precursor.

| Catalyst System | Reaction Type | Key Features |

| Copper-Chiral Ligand | Hydroamination | Reverses standard regioselectivity of hydrocupration to form β-amino products. nih.gov |

| Rhodium-Me-DuPHOS | Asymmetric Hydrogenation | Provides high enantioselectivity in the reduction of a C=C double bond. researchgate.net |

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are recoverable stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This is a robust and widely used strategy for the synthesis of chiral amino acids. acs.org

Evans oxazolidinones and pseudoephedrine are effective chiral auxiliaries for controlling stereochemistry in alkylation and conjugate addition reactions. researchgate.netacs.org For example, in a synthesis of the related compound (S)-pregabalin, a Michael addition between nitromethane (B149229) and a chiral oxazolidinone derivative was employed to introduce the nitrogen-bearing stereocenter with high diastereoselectivity. researchgate.net The auxiliary is then cleaved and can be recovered. wikipedia.org

Similarly, additions of chiral enolates, derived from esters attached to auxiliaries like pseudoephedrine or Oppolzer's sultam, to imines or other electrophiles can establish the α- and β-stereocenters with a high degree of control. acs.orgacs.org The addition of titanium enolates bearing a chiral auxiliary to N-acyloxyiminium ions has been shown to proceed with extremely high diastereoselectivity (98:2 dr). acs.org

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio/Excess |

| Oxazolidinone | Michael Addition | >99% ee (after recrystallization) researchgate.net |

| Pseudoephedrine | Alkylation | High stereoselectivity acs.org |

| Chiral Sultam | Enolate Addition to Imines | High diastereoselectivity acs.org |

Chemoenzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for producing chiral molecules. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govnih.gov

For the synthesis of precursors to GABA analogues like (3S,5R)-3-Amino-5-methyloctanoic acid, several enzymatic strategies have proven effective. Ene-reductases have been used for the asymmetric bioreduction of β-cyanoacrylate esters, yielding chiral β-cyano esters with excellent enantiomeric excess (>99% ee). nih.govscienceopen.comacs.org The stereochemical outcome can often be controlled by using either the (E)- or (Z)-isomer of the starting material. nih.gov

Lipases are another class of enzymes widely used for kinetic resolutions. In a scalable synthesis of a closely related α2δ ligand, a key step involved the highly selective kinetic resolution of a cyanoester intermediate using Amano Lipase PS-SD. acs.org This enzymatic hydrolysis selectively processes one diastereomer, allowing for the separation of the desired (3S,5R) precursor in high diastereomeric purity (99.4% de). acs.org

Furthermore, nitrilases have been engineered to perform enantio- and regio-selective hydrolysis of dinitrile substrates to afford chiral cyano-carboxylic acids, which are direct precursors to β-amino acids. nih.gov Protein engineering has led to nitrilase variants with significantly enhanced activity and selectivity. nih.gov

| Enzyme Class | Reaction Type | Substrate | Selectivity |

| Ene-reductase | Asymmetric Bioreduction | β-Cyanoacrylate ester | >99% ee nih.gov |

| Lipase (Amano PS-SD) | Diastereoselective Hydrolysis | Diastereomeric cyanoester | 99.4% de acs.org |

| Nitrilase | Enantio- and Regio-selective Hydrolysis | Isobutylsuccinonitrile | >99.0% ee nih.gov |

Diastereoselective Synthetic Routes

Diastereoselective strategies involve reactions where one chiral center in the starting material or an intermediate directs the formation of a new stereocenter. core.ac.uk This approach is particularly relevant for (3S,5R)-3-Amino-5-methyloctanoic acid, where a pre-existing stereocenter can influence the creation of the second.

A manufacturing process for a similar compound started with the chiral building block (R)-2-methylpentanol to set the C5 stereocenter. acs.org Subsequent steps, including the formation of a cyanoester and its enzymatic resolution, built upon this initial chirality to establish the C3 center. acs.org The addition of nucleophiles to imines bearing a chiral N-substituent, such as a tert-butanesulfinyl group, is another powerful method for diastereoselective synthesis of β-amino acids. acs.org

Protecting Group Strategies for Multifunctional Substrates

The synthesis of (3S,5R)-3-Amino-5-methyloctanoic acid requires careful management of its two functional groups: the amine and the carboxylic acid. libretexts.org Protecting groups are essential to prevent undesired side reactions during synthesis. nih.govwikipedia.org

The amino group is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. ug.edu.pl The Boc group is widely used due to its stability under many reaction conditions and its facile removal with acid (e.g., trifluoroacetic acid). iris-biotech.de Acylation of the amine to form an amide is another strategy that reduces the nucleophilicity of the nitrogen. libretexts.org

The carboxylic acid is commonly protected as an ester, for example, a methyl or ethyl ester. These groups are generally stable but can be cleaved by hydrolysis under basic (saponification) or acidic conditions at the end of the synthesis. In some routes, a nitrile (-CN) group serves as a precursor to the carboxylic acid. The nitrile is stable throughout many synthetic transformations and is hydrolyzed to the carboxylic acid in a final step. acs.org

The choice of protecting groups follows the principle of orthogonality, meaning each group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis. wikipedia.orgiris-biotech.de

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine (R-NH2) | tert-Butoxycarbonyl (Boc) | Acid (e.g., Trifluoroacetic Acid) iris-biotech.de |

| Amine (R-NH2) | Benzyloxycarbonyl (Cbz) | Hydrogenolysis ug.edu.pl |

| Carboxylic Acid (R-COOH) | Ester (e.g., -COOEt) | Base or Acid Hydrolysis |

| Carboxylic Acid (R-COOH) | Nitrile (-CN) (as precursor) | Hydrolysis (Acid or Base) |

Convergent and Divergent Synthetic Strategies

The synthesis of chiral β-amino acids with multiple contiguous stereocenters often employs strategies that can be categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages. In contrast, a divergent approach starts from a common intermediate that is elaborated through different reaction pathways to produce a variety of related structures.

To overcome these limitations, a more robust and optimized route was developed, which can be considered a more refined linear strategy with elements that could be adapted into a convergent framework. This improved synthesis utilized a chiral β-ketoester as a key intermediate. sci-hub.st This approach provided better control over stereochemistry and resulted in more crystalline intermediates, facilitating purification by recrystallization rather than chromatography. sci-hub.st

A hypothetical convergent synthesis for (3S,5R)-3-Amino-5-methyloctanoic acid could involve the coupling of two main fragments: a chiral unit containing the C5 stereocenter and a fragment that would form the C3 amino-functionalized portion. For instance, a chiral organometallic reagent derived from a (R)-configured precursor could be added to an α,β-unsaturated ester to establish the C5 stereocenter. The resulting ester could then be elaborated to introduce the amino group at the C3 position via methods like aza-Michael addition or through a Curtius or Hofmann rearrangement of a corresponding carboxylic acid derivative.

A divergent strategy could commence from a common precursor like (R)-5-methyl-2-octenoic acid. This intermediate could be subjected to various stereoselective transformations to generate different stereoisomers of 3-amino-5-methyloctanoic acid. For example, employing different chiral auxiliaries or catalysts in a conjugate addition of an amine equivalent could lead to either the (3S,5R) or (3R,5R) diastereomers.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for the successful synthesis of complex molecules like (3S,5R)-3-Amino-5-methyloctanoic acid, aiming to maximize yield and stereochemical purity while ensuring scalability and practicality.

In the development of a synthetic route for a closely related analog, significant efforts were dedicated to optimizing key transformations. sci-hub.st An initial challenge was the low diastereoselectivity in the conjugate addition step. sci-hub.st A pivotal improvement was the switch from a chiral aldehyde-based route to one centered around a chiral β-ketoester. This change was instrumental in improving the crystallinity of intermediates, which allowed for purification through recrystallization, a more scalable and efficient method than chromatographic separation. sci-hub.st For example, the addition of methylmagnesium chloride (MeMgCl) to an N-acyl-oxazolidinone, followed by a specific quenching protocol with acetic acid, yielded the desired intermediate with a diastereomeric purity of 93%, which could be further enhanced to >98% through recrystallization. sci-hub.st

The choice of reagents and catalysts also plays a critical role. In one instance, the coupling of 2-methyl-2-pentenoic acid with a diphenyl-2-oxazolidinone chiral auxiliary was efficiently achieved using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), a reagent known for its effectiveness in peptide synthesis. sci-hub.st This choice helped to ensure a high yield in the formation of a key amide intermediate.

Furthermore, the stereoselective reduction of an enamide was a critical step for setting one of the stereocenters. A screening of various hydrogenation catalysts revealed that palladium on different supports showed high conversion but varied in diastereoselectivity. The data from these optimization studies can be seen in the table below.

Table 1: Optimization of Catalytic Hydrogenation for Enamide Reduction This interactive table summarizes the results from the screening of different catalysts for the stereoselective hydrogenation of a key enamide intermediate in the synthesis of a related chiral β-amino acid. sci-hub.st

| Entry | Catalyst | Conversion (%) | Diastereomeric Ratio |

| 1 | 5% Pd/C | 100 | 33:1 |

| 2 | 10% Pd/C | 100 | 33:1 |

| 3 | 5% Pd/CaCO₃ | 89 | 33:1 |

| 4 | 5% Pd/BaSO₄ | 100 | 31:1 |

| 5 | 5% Pd/Al₂O₃ | 100 | 28:1 |

| 6 | 5% Pd/BaCO₃ | 100 | 17:1 |

The data indicates that while most palladium catalysts provided excellent conversion, the choice of support significantly influenced the stereochemical outcome, with Pd/C and Pd/CaCO₃ providing the highest diastereoselectivity. sci-hub.st

Further optimization involved streamlining multi-step sequences. For instance, the conversion of a β-ketoester to a protected β-amino acid was achieved in a three-step sequence involving enamine formation, hydrogenation, and N-protection. sci-hub.st Remarkably, each of these steps proceeded in excellent yield (>98%) under mild conditions, and the crude products were of such high purity that they could be used in the subsequent step without purification, demonstrating a highly efficient and atom-economical process. sci-hub.st

Stereochemical Characterization and Conformational Analysis of 3s,5r 3 Amino 5 Methyloctanoicacid

Absolute Configuration Determination Methodologies

Establishing the absolute configuration of chiral centers is a cornerstone of chemical analysis, ensuring the synthesis of the correct stereoisomer. For (3S,5R)-3-Amino-5-methyloctanoic acid, with two stereocenters at the C3 and C5 positions, several robust methods are employed.

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be constructed, revealing the precise spatial arrangement of each atom. This technique unambiguously determines the absolute stereochemistry, bond lengths, and bond angles.

For a compound like (3S,5R)-3-Amino-5-methyloctanoic acid, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, X-ray diffraction analysis would yield a set of crystallographic data. While specific data for this compound is not publicly available, a representative dataset for a similar chiral γ-amino acid is presented in Table 1 to illustrate the nature of the information obtained.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Chiral γ-Amino Acid

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 15.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 758.6 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.352 |

| R-factor | 0.045 |

This data is illustrative for a generic chiral γ-amino acid and does not represent experimentally determined values for (3S,5R)-3-Amino-5-methyloctanoic acid.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are crucial for determining the stereochemistry of compounds in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. Chiral molecules exhibit characteristic ECD spectra, often with positive and negative peaks known as Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenters. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can predict the ECD spectrum for a given stereoisomer, and comparison with the experimental spectrum allows for unambiguous assignment. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign the absolute configuration of a chiral molecule.

While the specific ECD and ORD spectra for (3S,5R)-3-Amino-5-methyloctanoic acid are not published, Table 2 provides a set of expected characteristic features for a chiral γ-amino acid.

Table 2: Representative Chiroptical Spectroscopy Data for a Chiral γ-Amino Acid

| Technique | Wavelength Range (nm) | Expected Features for a Specific Enantiomer |

| ECD | 200-400 | Positive Cotton effect around 210 nm (n→π* transition of the carboxylic acid), weak negative Cotton effect at longer wavelengths. |

| ORD | 200-700 | Plain positive curve with a peak corresponding to the ECD Cotton effect. |

This data is illustrative and does not represent experimentally determined values for (3S,5R)-3-Amino-5-methyloctanoic acid.

Derivatization for Stereochemical Assignment

When crystallographic or chiroptical methods are not feasible, the absolute configuration of a chiral molecule can be determined by reacting it with a chiral derivatizing agent of known stereochemistry. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like HPLC.

A widely used chiral derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.gov The amino group of (3S,5R)-3-Amino-5-methyloctanoic acid would react with FDAA to form a diastereomeric derivative. The retention time of this derivative in an HPLC analysis can be compared to that of derivatives formed from standards of known stereochemistry, allowing for the assignment of the absolute configuration of the original amino acid. Other reagents such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) can also be employed. nih.gov

Solution-State Conformational Analysis

The biological activity of a molecule is often dictated by its conformation in solution. For a flexible molecule like (3S,5R)-3-Amino-5-methyloctanoic acid, understanding its preferred shapes and the dynamics of their interconversion is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformation

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. acs.orgwikipedia.org Several NMR parameters are sensitive to the geometry of the molecule:

Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. By measuring NOEs between different protons in the molecule, a set of through-space distance restraints can be generated, providing crucial information about the molecule's three-dimensional structure. nih.gov

Scalar Coupling Constants (J-couplings): The magnitude of the scalar coupling constant between two nuclei, particularly the three-bond coupling (³J), is dependent on the dihedral angle between them, as described by the Karplus equation. wikipedia.org Measuring the ³J values for protons along the backbone of (3S,5R)-3-Amino-5-methyloctanoic acid can provide information about the preferred rotational conformations. nih.gov

A representative set of NMR parameters that would be used to define the solution conformation of a chiral γ-amino acid is shown in Table 3.

Table 3: Representative NMR Parameters for Conformational Analysis

| Parameter Type | Nuclei Involved | Illustrative Value/Observation | Conformational Information Derived |

| NOE | H3 ↔ H5 | Weak to medium NOE signal | Proximity of the C3 and C5 protons, suggesting a folded conformation. |

| ³J Coupling Constant | H2-H3 | 7.5 Hz | Dihedral angle information for the C2-C3 bond. |

| ³J Coupling Constant | H4-H5 | 8.2 Hz | Dihedral angle information for the C4-C5 bond. |

This data is illustrative and does not represent experimentally determined values for (3S,5R)-3-Amino-5-methyloctanoic acid.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule.

For (3S,5R)-3-Amino-5-methyloctanoic acid, an MD simulation would start with an initial structure, and the forces between atoms would be calculated using a molecular mechanics force field. The simulation would then proceed in small time steps, updating the positions and velocities of all atoms. Over the course of the simulation, the molecule would explore a wide range of conformations, and the resulting trajectory can be analyzed to identify the most stable (lowest energy) conformations and the pathways for interconversion between them. This computational approach complements experimental techniques like NMR by providing a more complete and dynamic view of the molecule's behavior in solution. researchgate.net

Stereochemical Stability and Epimerization Studies

The stability of the chiral centers in (3S,5R)-3-Amino-5-methyloctanoic acid is a critical quality attribute. Epimerization, the change in the configuration of one of two or more stereogenic centers in a molecule, would lead to the formation of diastereomers, which may have different biological activities and could be considered impurities.

Factors Influencing Stereochemical Stability:

The stereochemical stability of β-amino acids like (3S,5R)-3-Amino-5-methyloctanoic acid is influenced by several factors, including pH, temperature, and the presence of catalysts. The α-proton to the carboxylic acid group (at the C2 position) and the proton at the chiral center C3 are potentially susceptible to abstraction under certain conditions, which could lead to epimerization.

pH: Basic conditions are known to facilitate the epimerization of chiral centers adjacent to carbonyl groups through the formation of an enolate intermediate. For (3S,5R)-3-Amino-5-methyloctanoic acid, a strong base could potentially lead to the epimerization at the C3 position. Acidic conditions can also promote epimerization, although often to a lesser extent for amino acids.

Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of conversion to other stereoisomers.

Solvents: The polarity and protic nature of the solvent can influence the rate of epimerization by stabilizing the transition states involved in the process.

Forced Degradation Studies:

While specific forced degradation studies on (3S,5R)-3-Amino-5-methyloctanoic acid are not extensively available in the public domain, valuable insights can be drawn from studies on its close structural analog, pregabalin (B1679071), which is (S)-3-(aminomethyl)-5-methylhexanoic acid. Forced degradation studies on pregabalin have shown that it is susceptible to degradation under various stress conditions, which can be extrapolated to predict the behavior of (3S,5R)-3-Amino-5-methyloctanoic acid.

These studies typically involve exposing the drug substance to harsh conditions such as strong acids, bases, oxidation, and high temperatures to predict its degradation pathways and identify potential impurities. Based on the behavior of similar compounds, the following outcomes could be anticipated for (3S,5R)-3-Amino-5-methyloctanoic acid.

Anticipated Forced Degradation Profile of (3S,5R)-3-Amino-5-methyloctanoic acid

| Stress Condition | Expected Degradation | Potential for Epimerization | Likely Degradation Products/Impurities |

| Acidic Hydrolysis (e.g., 0.1 N HCl, heat) | Slight Degradation | Possible, but likely low | Formation of diastereomers ((3R,5R), (3S,5S), (3R,5S)), lactam formation |

| Basic Hydrolysis (e.g., 0.1 N NaOH, heat) | Significant Degradation | High, particularly at C3 | Formation of diastereomers ((3R,5R), (3S,5S), (3R,5S)), lactam formation, other degradation products |

| Oxidative Stress (e.g., 3% H₂O₂, heat) | Significant Degradation | Possible | Oxidized derivatives, potential for ring cyclization products |

| Thermal Stress (e.g., 60-80°C) | Slight Degradation | Possible with prolonged exposure | Dehydration products, potential for diastereomer formation |

| Photolytic Stress (e.g., UV/Vis light) | Generally Stable | Low | Minimal degradation expected based on structure |

Research Findings and Analytical Methods:

Detailed research on the epimerization of β-amino acids indicates that the rate of this process is highly dependent on the specific molecular structure and the reaction conditions. For instance, the presence of the amino group at the β-position can influence the acidity of the α-protons, potentially affecting the rate of enolization and subsequent epimerization compared to α-amino acids.

The analysis of stereoisomers of (3S,5R)-3-Amino-5-methyloctanoic acid would require sophisticated analytical techniques capable of separating chiral compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and diastereomers. Gas chromatography (GC) of derivatized amino acids on a chiral column is another potential method. These techniques are essential for monitoring the stereochemical purity of (3S,5R)-3-Amino-5-methyloctanoic acid during its synthesis, formulation, and storage.

Derivatives, Analogues, and Peptidomimetics of 3s,5r 3 Amino 5 Methyloctanoicacid

Structural Modification Strategies

Structural modifications of a lead compound like (3S,5R)-3-Amino-5-methyloctanoic acid are systematically planned to probe the interactions between the molecule and its biological target. These strategies focus on the molecule's key functional groups: the N-terminus, the C-terminus, and the alkyl side chain.

The primary amine (N-terminus) and the carboxylic acid (C-terminus) of (3S,5R)-3-Amino-5-methyloctanoic acid are prime sites for derivatization to alter the compound's polarity, lipophilicity, and hydrogen bonding capacity.

N-Terminal Modifications: The amino group can be modified through various reactions. Acylation with different acyl groups can introduce new substituents, while alkylation can lead to secondary or tertiary amines. The introduction of protecting groups, such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz), is a common strategy in peptide synthesis and can also be used to create prodrugs or modify the compound's properties. frontiersin.org

C-Terminal Modifications: The carboxylic acid is typically modified by forming esters or amides. Esterification with various alcohols can increase lipophilicity and affect the rate of hydrolysis in vivo. Amidation, reacting the acid with amines, can introduce a wide range of functional groups and is a key step in incorporating the amino acid into peptide chains.

The (R)-2-methylpentyl group at the C5 position defines the compound's side chain and is crucial for its interaction with its biological target. Modifications here can significantly impact binding affinity and selectivity.

Homologation and Branching: Strategies include altering the length of the alkyl chain (e.g., creating heptanoic or nonanoic acid analogues) or changing the position and nature of the branching methyl group.

Bioisosteric Replacements: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the goal of improving the compound's activity or metabolic profile. For the alkyl side chain, this could involve replacing a carbon atom with an oxygen (ether) or sulfur (thioether) atom or introducing cyclic structures. For example, replacing a methyl group with a halogen like fluorine can alter electronic properties without drastically changing the size. mdpi.com

As a β-amino acid, (3S,5R)-3-Amino-5-methyloctanoic acid can be incorporated into peptide backbones to create α/β-peptides. This strategy is employed to generate peptidomimetics with enhanced properties. The replacement of natural α-amino acids with β-amino acids often results in peptides that are more resistant to degradation by proteases and peptidases. nih.gov Furthermore, the inclusion of β-amino acids can induce specific and stable secondary structures, such as helices or turns, which can facilitate stronger and more specific interactions with receptors and enzymes. nih.govnih.gov

Synthesis of Macrocyclic and Constrained Analogues

To better understand the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—researchers synthesize conformationally constrained analogues. By reducing the number of possible shapes the molecule can take, it is possible to "lock" it into a more active form.

Cyclic Constraints: A common strategy involves creating cyclic structures that incorporate the molecule's backbone or side chain. For instance, synthetic approaches can yield γ-amino acids containing a cyclohexyl constraint on the Cβ-Cγ bond, a strategy that could be adapted for β-amino acids. nih.gov The synthesis of amino acids with cyclopentane (B165970) rings has also been explored to create conformationally restricted analogues of neurotransmitters. researchgate.net

Macrocyclization: This involves creating large ring structures. For example, novel macrocyclic ionic liquids have been synthesized by incorporating amino acid residues into a thiacalix researchgate.netarene scaffold, demonstrating a method to create complex, multi-functional macrocycles. mdpi.com Such strategies applied to (3S,5R)-3-Amino-5-methyloctanoic acid could lead to analogues with unique conformational and binding properties.

Exploration of Diastereomers and Enantiomers

(3S,5R)-3-Amino-5-methyloctanoic acid has two chiral centers (at carbons 3 and 5), meaning four stereoisomers are possible: (3S,5R), (3R,5S), (3S,5S), and (3R,5R). The specific (3S,5R) configuration is known to be critical for its biological activity as Imagabalin, which binds stereospecifically to the α2δ subunit of voltage-dependent calcium channels.

The synthesis and biological evaluation of the other stereoisomers are essential for a complete understanding of the structure-activity relationship. The enantiomer, (3R,5S)-3-Amino-5-methyloctanoic acid, and the two diastereomers, (3S,5S) and (3R,5R), would be synthesized and tested to confirm that the (3S,5R) arrangement is indeed optimal for the desired activity. chemspider.com This exploration helps to map the three-dimensional requirements of the binding site. Investigations into structurally similar compounds, such as (3S,5R)-3-Amino-5-methylheptanoic acid, also contribute to this understanding by probing the effect of side-chain homologation on stereospecific activity. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are the systematic process of linking the chemical structure of a compound to its observed biological activity. drugdesign.org By synthesizing and testing the various derivatives and analogues described in the preceding sections, researchers can build a comprehensive SAR profile for the (3S,5R)-3-Amino-5-methyloctanoic acid scaffold.

An SAR analysis aims to convert raw activity data into meaningful relationships in molecular terms. drugdesign.org For example, an SAR study on a series of analogues could reveal that increasing the length of the C5 side chain reduces activity, while introducing a small, electron-withdrawing group at the N-terminus enhances it. These findings guide the rational design of new, potentially more effective compounds. nih.gov

The results of an SAR study can be summarized to highlight key structural requirements for activity.

Table 1: Illustrative SAR Data for Hypothetical Analogues

This table provides a hypothetical example of how SAR data is collected and interpreted. The activity is represented by IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.

| Compound ID | Modification from Parent Compound | N-Terminal Group | C5 Side Chain | Stereochemistry | Hypothetical IC₅₀ (nM) |

| Parent | (3S,5R)-3-Amino-5-methyloctanoic acid | -NH₂ | -(CH₂)₂CH(CH₃)CH₂CH₃ | (3S, 5R) | 50 |

| ANA-01 | N-Acetylation | -NH-C(O)CH₃ | -(CH₂)₂CH(CH₃)CH₂CH₃ | (3S, 5R) | 150 |

| ANA-02 | C-Terminal Methyl Ester | -NH₂ | -(CH₂)₂CH(CH₃)CH₂CH₃ | (3S, 5R) | 80 |

| ANA-03 | Side Chain Homologation | -NH₂ | -(CH₂)₂CH(CH₃)CH₂CH₂CH₃ | (3S, 5R) | 200 |

| ANA-04 | Enantiomer | -NH₂ | -(CH₂)₂CH(CH₃)CH₂CH₃ | (3R, 5S) | >1000 |

| ANA-05 | Diastereomer | -NH₂ | -(CH₂)₂CH(CH₃)CH₂CH₃ | (3S, 5S) | 850 |

Molecular Interactions and Mechanistic Studies of 3s,5r 3 Amino 5 Methyloctanoicacid

Biochemical Pathway Exploration

Investigation of Enzyme Substrate/Inhibitor Potential (in vitro)

There is currently no published in vitro research investigating the potential of (3S,5R)-3-Amino-5-methyloctanoic acid as either a substrate or an inhibitor for any specific enzyme. Studies on other β-amino acids show their involvement in various enzymatic processes, often exhibiting inhibitory activity due to their structural similarity to endogenous α-amino acids. However, without direct experimental evidence, the enzymatic profile of (3S,5R)-3-Amino-5-methyloctanoic acid remains unknown.

Receptor Binding Studies (in vitro)

No in vitro receptor binding studies for (3S,5R)-3-Amino-5-methyloctanoic acid have been reported in the scientific literature. Consequently, its affinity and selectivity for any known receptors are uncharacterized.

Elucidation of Molecular Mechanisms of Action (Cell-Free and Cell-Based Models)

Target Identification and Validation Methodologies

The scientific community has not yet published any studies aimed at identifying or validating the molecular targets of (3S,5R)-3-Amino-5-methyloctanoic acid. Methodologies such as affinity chromatography, activity-based protein profiling, or genetic screening approaches have not been applied to this compound to elucidate its mechanism of action.

Biophysical Characterization of Ligand-Target Interactions

In the absence of an identified biological target, there is no biophysical data characterizing the interaction of (3S,5R)-3-Amino-5-methyloctanoic acid with any protein or macromolecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) have not been used to study its binding kinetics or structural interactions.

Allosteric Modulation Investigations

There is no evidence in the current scientific literature to suggest that (3S,5R)-3-Amino-5-methyloctanoic acid has been investigated as a potential allosteric modulator of any receptor or enzyme.

Metabolomic Profiling of Derived Compounds

As of the current date, there is no publicly available scientific literature or data detailing the metabolomic profiling of compounds derived from (3S,5R)-3-Amino-5-methyloctanoic acid . Consequently, no data tables or detailed research findings on this specific topic can be presented.

Computational and Theoretical Studies of 3s,5r 3 Amino 5 Methyloctanoicacid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, providing a basis for predicting its stability, reactivity, and spectroscopic properties. rroij.com

For (3S,5R)-3-Amino-5-methyloctanoic acid, DFT calculations can be employed to optimize its three-dimensional geometry and compute a range of electronic descriptors. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

Another valuable property derived from quantum calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For (3S,5R)-3-Amino-5-methyloctanoic acid, the MEP would show negative potential around the carboxylic acid oxygen atoms and a positive potential near the amino group's hydrogen atoms, indicating key sites for intermolecular interactions like hydrogen bonding.

Table 1: Illustrative Quantum Chemical Properties of (3S,5R)-3-Amino-5-methyloctanoic acid (Example Data) This table presents hypothetical data representative of what a DFT study would yield.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates electron-donating capability. |

| Energy of LUMO | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and low reactivity. |

| Dipole Moment | 2.5 Debye | Measures overall molecular polarity. |

| Molecular Electrostatic Potential (MEP) | -55 kcal/mol (at COO⁻) to +40 kcal/mol (at NH₃⁺) | Identifies sites for electrostatic interactions. |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. wikipedia.orgyoutube.com This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. wikipedia.orgnih.gov The process involves sampling numerous conformations of the ligand within the active site and then using a scoring function to rank them based on their predicted binding free energy. schrodinger.comyoutube.com

Given that (3S,5R)-3-Amino-5-methyloctanoic acid is an analogue of γ-aminobutyric acid (GABA), a plausible target for docking studies would be a GABA transporter or a GABA receptor. The docking simulation would place the molecule into the binding pocket of the target protein, predicting its binding pose. Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds between the ligand's amino and carboxyl groups and specific amino acid residues (e.g., Arginine, Aspartate) in the protein's active site. Hydrophobic interactions involving the octanoic acid chain would also be critical for stable binding.

Table 2: Illustrative Molecular Docking Results of (3S,5R)-3-Amino-5-methyloctanoic acid with a GABA Transporter (Example Data) This table presents hypothetical data representative of what a molecular docking study would yield.

| Parameter | Result | Interpretation |

|---|---|---|

| Target Protein | GABA Transporter 1 (GAT-1) | A known target for GABA analogues. |

| Docking Score (GlideScore) | -8.5 kcal/mol | Indicates strong predicted binding affinity. |

| Predicted Interactions | - Hydrogen bond with Arg69 - Hydrogen bond with Tyr140 - Salt bridge with Asp79 - Hydrophobic interaction with Phe294 | Identifies specific residues crucial for binding. |

| RMSD from a known binder | 1.2 Å | Shows good alignment with a known active compound's pose. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. acs.org Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to find new, structurally diverse molecules with a high probability of being active. nih.govresearchgate.netmdpi.com

For (3S,5R)-3-Amino-5-methyloctanoic acid, a pharmacophore model could be developed based on it and other known GABAergic compounds. nih.govacs.org The model would likely consist of a positive ionizable feature (the amino group), a negative ionizable feature (the carboxyl group), and one or more hydrophobic regions corresponding to the alkyl backbone. This model could then be used to screen databases for novel compounds that fit these spatial and chemical requirements, potentially leading to the discovery of new lead compounds.

Table 3: Illustrative Pharmacophore Model for GABA Transporter Ligands (Example Data) This table presents hypothetical data representative of what a pharmacophore modeling study would yield.

| Feature | Type | Position (x, y, z) & Radius (Å) |

|---|---|---|

| F1 | Hydrogen Bond Donor / Positive Ionizable | (2.1, 0.5, -1.0), R=1.2 |

| F2 | Hydrogen Bond Acceptor / Negative Ionizable | (5.8, 1.2, -0.5), R=1.2 |

| F3 | Hydrophobic | (3.5, 4.0, 0.8), R=1.5 |

| F4 | Hydrophobic | (1.9, 5.5, 1.3), R=1.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. neovarsity.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activity. numberanalytics.com The process involves calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for a set of compounds with known activities. researchgate.netdrugdesign.orghufocw.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that can predict the activity of new, untested compounds. acs.orgacs.org

A QSAR study for analogues of (3S,5R)-3-Amino-5-methyloctanoic acid would involve synthesizing or computationally designing a series of related molecules with variations in chain length, branching, or substituent groups. The biological activity of these compounds would be experimentally determined. A QSAR model could then be built to identify which molecular properties (e.g., lipophilicity (logP), molecular weight, polar surface area, specific electronic properties) are most influential for activity. Such a model provides valuable insights for lead optimization, guiding the design of more potent molecules. neovarsity.org

Table 4: Illustrative QSAR Data for a Series of Amino-Alkyl Carboxylic Acids (Example Data) This table presents hypothetical data representative of what a QSAR study would involve.

| Compound | LogP | Molecular Weight (MW) | Polar Surface Area (PSA) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Analogue 1 | 1.8 | 173.25 | 63.3 | 10.5 | 10.2 |

| (3S,5R)-3-Amino-5-methyloctanoic acid | 2.2 | 187.28 | 63.3 | 5.2 | 5.5 |

| Analogue 3 | 2.6 | 201.31 | 63.3 | 2.8 | 2.5 |

| Analogue 4 | 2.1 | 188.26 | 83.5 | 8.9 | 9.1 |

Example QSAR Equation: pIC₅₀ = 2.5 + 0.8LogP - 0.01MW - 0.05PSA*

In Silico Prediction of Stereoselectivity in Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of a synthesis is critical. Computational chemistry can be used to predict and rationalize the stereoselectivity of chemical reactions. nih.gov This is typically achieved by modeling the transition states of the reaction pathways leading to the different possible stereoisomers. acs.org

According to transition state theory, the product ratio is determined by the difference in the Gibbs free energies of activation (ΔG‡) for the competing pathways. rsc.org A lower activation energy corresponds to a faster reaction rate and, therefore, the major product. For the synthesis of (3S,5R)-3-Amino-5-methyloctanoic acid, which has two stereocenters, a key synthetic step might involve an asymmetric addition to a prochiral center. Computational modeling of this step, including the chiral catalyst or auxiliary, would allow for the calculation of the transition state energies for the formation of all four possible diastereomers. The results would predict the diastereomeric ratio (d.r.) and guide the selection of the optimal catalyst and reaction conditions to maximize the yield of the desired (3S,5R) isomer. youtube.comyoutube.com

Table 5: Illustrative Transition State Energy Calculations for a Stereoselective Reaction (Example Data) This table presents hypothetical data representative of what an in silico stereoselectivity study would yield.

| Pathway to Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| (3S, 5R) | 12.5 | Major |

| (3R, 5S) | 14.2 | Minor |

| (3S, 5S) | 15.1 | Minor |

| (3R, 5R) | 14.8 | Minor |

Applications of 3s,5r 3 Amino 5 Methyloctanoicacid As a Chiral Building Block and Research Tool

Role in Asymmetric Synthesis of Complex Natural Products

A thorough review of scientific literature did not yield any specific examples or detailed research findings where (3S,5R)-3-Amino-5-methyloctanoic acid is utilized as a chiral building block in the asymmetric synthesis of complex natural products. While the synthesis of chiral building blocks is a crucial aspect of drug discovery, there is no available documentation of this particular compound being used as a starting material for such syntheses. nih.govenamine.net

Utilization in the Development of Novel Organic Catalysts

There is no information available in the reviewed scientific literature to suggest that (3S,5R)-3-Amino-5-methyloctanoic acid has been used in the development of novel organic catalysts. Research in organocatalysis is extensive, particularly for the synthesis of related γ-amino acids like pregabalin (B1679071), but does not mention the use of Imagabalin as a catalytic scaffold or precursor. mdpi.comnih.govunivaq.it

Integration into Advanced Materials Science Research (e.g., Supramolecular Assemblies)

No research findings were located that describe the integration of (3S,5R)-3-Amino-5-methyloctanoic acid into advanced materials science, including the formation of supramolecular assemblies. One source mentions its utility as a model compound for studying ligand interactions with its target calcium channels, a biochemical application rather than a materials science one.

Probes for Biochemical Pathway Elucidation

While (3S,5R)-3-Amino-5-methyloctanoic acid was studied for its interaction with voltage-dependent calcium channels, there is no evidence in the public domain of its application as a molecular probe for the elucidation of broader biochemical pathways. Its documented research use was confined to its potential therapeutic effects.

Data Tables

As no detailed research findings for the specified applications could be located, the generation of interactive data tables with research data is not possible.

Future Research Directions and Unexplored Avenues for 3s,5r 3 Amino 5 Methyloctanoicacid

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of (3S,5R)-3-Amino-5-methyloctanoic acid from a laboratory curiosity to a viable therapeutic candidate is contingent upon the development of efficient and scalable synthetic methodologies. Current synthetic approaches, while effective at a small scale, may present challenges in terms of yield, cost, and environmental impact. Future research should prioritize the exploration of innovative synthetic strategies to overcome these limitations.

Promising avenues for investigation include the application of asymmetric catalysis. For instance, the use of chiral catalysts, such as rhodium-Me-DuPHOS, in the asymmetric hydrogenation of a suitable precursor, like a 3-cyano-5-methylhex-3-enoic acid salt, could provide the desired stereoisomer with high enantiomeric excess. researchgate.net Another potential strategy involves enzyme-catalyzed reactions, which are known for their high selectivity and ability to be performed under mild conditions. researchgate.net The use of transaminases in combination with aldolases in biocatalytic cascades could offer a highly stereoselective and atom-economical route to γ-hydroxy-α-amino acids, which can then be converted to the target compound. rsc.orgnih.gov

Furthermore, the development of stereoselective routes employing chiral auxiliaries, such as the Schöllkopf reagent, could be explored to achieve high diastereoselectivity in the synthesis of the amino acid precursor. nih.gov The investigation of novel cyclopropanation reactions mediated by nitroalkanes could also lead to efficient preparation of related β-amino acids, a strategy that could be adapted for the synthesis of (3S,5R)-3-Amino-5-methyloctanoic acid. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Asymmetric Hydrogenation | High enantioselectivity, potential for high yield. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, well-established methodology. | Stoichiometric use of the auxiliary, removal of the auxiliary. |

| Nitroalkane-Mediated Cyclopropanation | Efficient for related structures, potential for novel pathway. | Adaptation to the specific target molecule, optimization of stereocontrol. |

This table presents a conceptual overview of potential synthetic strategies and their associated considerations for the future development of efficient synthetic routes to (3S,5R)-3-Amino-5-methyloctanoic acid.

Expansion of Structure-Activity Relationship Studies

A thorough understanding of the relationship between the chemical structure of (3S,5R)-3-Amino-5-methyloctanoic acid and its biological activity is paramount for the design of more potent and selective analogs. Future research should systematically explore how modifications to its molecular framework impact its biological function. These studies draw parallels to the extensive structure-activity relationship (SAR) investigations conducted on gabapentinoids like pregabalin (B1679071). nih.gov

Key areas for SAR exploration should include:

Modification of the Alkyl Chain: The length and branching of the octanoic acid backbone could be altered to probe the steric and hydrophobic requirements of the binding pocket. For instance, substitution with a diethyl group instead of an isopropyl group has been shown to significantly decrease affinity for the α2δ subunit in related compounds. gpatindia.com

Substitution at the Stereocenters: The stereochemistry at the C3 and C5 positions is likely crucial for activity. Synthesizing and testing other stereoisomers will clarify the optimal spatial arrangement for target engagement.

Functionalization of the Amino and Carboxylic Acid Groups: The amino and carboxylic acid moieties are critical for the zwitterionic nature of the compound and its likely interaction with biological targets. Esterification or amidation of the carboxyl group, or N-alkylation of the amino group, could modulate its pharmacokinetic and pharmacodynamic properties.

Introduction of Cyclic Moieties: Incorporating cyclic structures, such as a cyclohexane (B81311) ring as in gabapentin (B195806), could influence binding affinity and metabolic stability. gpatindia.com

A hypothetical SAR exploration is outlined in Table 2.

| Modification | Rationale | Predicted Outcome on Activity |

| Shortening the alkyl chain | Probe hydrophobic pocket size. | Potential decrease in affinity if the pocket is large. |

| Branching at C4 or C6 | Investigate steric tolerance. | Likely to decrease affinity due to steric hindrance. |

| Inverting stereochemistry at C3 | Determine the importance of amine position. | Significant loss of activity is expected. |

| N-methylation of the amino group | Alter hydrogen bonding capacity. | May decrease affinity for the target. |

| Esterification of the carboxylic acid | Increase lipophilicity and create a prodrug. | Loss of direct binding, but may improve bioavailability. |

This table provides a hypothetical framework for future structure-activity relationship studies on (3S,5R)-3-Amino-5-methyloctanoic acid, based on principles from related compounds.

Discovery of Novel Biological Targets and Mechanisms

While the structural similarity of (3S,5R)-3-Amino-5-methyloctanoic acid to gabapentin and pregabalin suggests that its primary biological target may be the α2δ subunit of voltage-gated calcium channels, this should be experimentally verified. wikipedia.orgnih.gov Future research should not be limited to this hypothesis and should aim to uncover novel biological targets and mechanisms of action.

Gabapentinoids are known to exert their effects through multifaceted mechanisms, including the modulation of neurotransmitter release. psychscenehub.com It is plausible that (3S,5R)-3-Amino-5-methyloctanoic acid could also influence the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. mdpi.com Furthermore, some gabapentinoids have been found to interact with other targets, such as voltage-gated potassium channels and the large neutral amino acid transporter (LAT1). nih.govwikipedia.org These possibilities should be investigated for the subject compound.

Recent studies have also suggested that gabapentin may increase the expression of δ subunit-containing GABAA receptors, challenging the long-held belief that its sole mechanism is through α2δ subunit inhibition. nih.gov This opens up an exciting new avenue for research into the potential effects of (3S,5R)-3-Amino-5-methyloctanoic acid on GABAA receptor function.

Unbiased screening approaches, such as chemical proteomics and phenotypic screening, could be employed to identify novel binding partners and cellular effects of the compound, potentially revealing unexpected therapeutic applications.

Advanced Computational Methodologies for Prediction and Design

In silico approaches are indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new therapeutic agents. nih.govcas.org Future research on (3S,5R)-3-Amino-5-methyloctanoic acid should leverage advanced computational methodologies for prediction and design.

Molecular docking studies can be employed to predict the binding mode of the compound to the α2δ subunit and other potential targets, providing insights into the key interactions that govern its affinity and selectivity. nih.gov These models can then be used to virtually screen libraries of novel analogs, prioritizing the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. mdpi.comsydney.edu.au These models can provide valuable predictive power for designing new compounds with improved properties.

Furthermore, advanced techniques like molecular dynamics simulations can be used to study the conformational dynamics of the compound and its interactions with its biological targets over time, offering a more dynamic and realistic view of the binding process. The use of machine learning and artificial intelligence in analyzing large datasets from high-throughput screening and computational experiments can also help in identifying complex patterns and making more accurate predictions about the biological activity of novel compounds. cas.orgdrugdiscovery.net These computational approaches can also aid in predicting ADME (absorption, distribution, metabolism, and excretion) properties, helping to guide the design of molecules with more favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes for (3S,5R)-3-Amino-5-methyloctanoic acid?

- Methodological Answer : Prioritize stereochemical control due to the compound’s chiral centers. Retrosynthetic analysis using AI-driven models (e.g., Reaxys or Pistachio databases) can predict feasible pathways, such as starting from L-glutamic acid derivatives or employing asymmetric hydrogenation for stereoselective amination. Enzymatic resolution or chiral auxiliary approaches may also enhance enantiomeric purity .

- Critical Data : Molecular weight (163.24 g/mol, similar analogs in ) and reaction yields (optimized via orthogonal protection of functional groups).

Q. How can researchers validate the stereochemical configuration of (3S,5R)-3-Amino-5-methyloctanoic acid?

- Methodological Answer : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral chromatography (using columns like Chiralpak IA/IB). Circular dichroism (CD) spectroscopy can corroborate optical activity. Cross-reference with analogs such as (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (PubChem data) for comparative analysis .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Use HPLC with UV/Vis detection (210 nm for carboxylate groups) and mass spectrometry (ESI-MS for molecular ion confirmation). Titration methods (e.g., potentiometric) quantify free amino groups, while Karl Fischer titration determines water content. Ensure compliance with ICH guidelines for solvent residues .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare with experimental data. For discrepancies in stereochemical assignments, use vibrational circular dichroism (VCD) or synthetic degradation studies (e.g., ozonolysis to isolate fragments for analysis). Cross-validate with structurally related compounds, such as (3R)-3,5,5-trihydroxy-3-methylpentanoic acid () .

Q. What in vitro assays are suitable for studying its biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Design fluorescence-based assays (e.g., Förster resonance energy transfer) for real-time monitoring of target interactions. Use surface plasmon resonance (SPR) to measure binding kinetics. For enzyme inhibition, employ Michaelis-Menten kinetics with varying substrate concentrations. Reference protocols from recombinant protein studies (e.g., IL-6 or MMP3 in ) .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer : Optimize reaction conditions (low temperature, inert atmosphere) and use additives like TCEP (Tris-(2-carboxyethyl)phosphine) to stabilize free thiols or prevent oxidation. Employ continuous-flow reactors for precise control of residence time and temperature. Compare with industrial-scale protocols for analogs like PD-299685 () .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Use LC-MS to track impurities (e.g., deamination products). Validate biological assays with positive controls (e.g., recombinant human serum proteins in ) and statistical tools (ANOVA for inter-batch comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.